Cas no 1351800-23-1 ((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 化学的及び物理的性質
名前と識別子
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- (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone
- Methanone, (4-chloro-6,7-dimethoxy-3-quinolinyl)(3,4-dimethylphenyl)-
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- インチ: 1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3
- InChIKey: ALVHQJUYPMIWEV-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(Cl)C2C(N=C1)=CC(OC)=C(OC)C=2)(C1=CC=C(C)C(C)=C1)=O
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-6426-10MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | BS-6426-5MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | BS-6426-1MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906849-1g |
4-Chloro-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinoline |
1351800-23-1 | 95% | 1g |
¥2394.0 | 2023-04-10 | |
Key Organics Ltd | BS-6426-50MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | BS-6426-20MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | BS-6426-100MG |
(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |
1351800-23-1 | >90% | 100mg |
£146.00 | 2025-02-08 |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanoneに関する追加情報
Recent Advances in the Study of (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone (CAS: 1351800-23-1)
The compound (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone (CAS: 1351800-23-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's unique structural features, which include a quinoline core substituted with chloro and dimethoxy groups, coupled with a 3,4-dimethylphenyl methanone moiety. These structural attributes are believed to contribute to its promising biological activity, particularly in the context of kinase inhibition and anti-proliferative effects against various cancer cell lines.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone exhibits potent inhibitory activity against a subset of tyrosine kinases, including c-Met and VEGFR2. The compound's IC50 values were found to be in the low nanomolar range, suggesting high specificity and efficacy. These findings position the compound as a potential candidate for targeted cancer therapies.
Further investigations into the compound's mechanism of action revealed that it induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, in vivo studies using xenograft models showed significant tumor growth inhibition with minimal toxicity, underscoring its therapeutic potential.
Another notable aspect of this compound is its synthetic accessibility. A recent publication in Organic & Biomolecular Chemistry detailed a scalable and efficient synthesis route, which employs a Pd-catalyzed coupling reaction to achieve high yields and purity. This advancement is critical for future preclinical and clinical development.
Despite these promising results, challenges remain, including optimizing the compound's pharmacokinetic properties and reducing off-target effects. Ongoing research is focused on structural modifications to enhance bioavailability and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone represents a promising scaffold for the development of novel kinase inhibitors with potential applications in oncology. Continued research and development efforts will be essential to fully realize its therapeutic potential.
1351800-23-1 ((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone) 関連製品
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